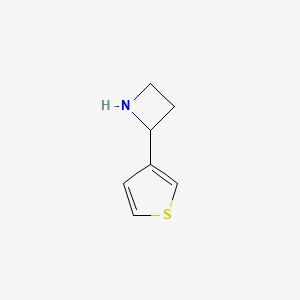

2-(3-噻吩基)氮杂环丁烷

描述

“2-(3-Thienyl)azetidine” is a chemical compound that is a derivative of azetidine . Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The “2-(3-Thienyl)azetidine” variant has a thiophene ring attached to it .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A synthetic route to access racemic 3,3-disubstituted propylamines in excellent yields (up to 95%) via Lewis acid catalyzed S N 2-type ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions has been reported .

Molecular Structure Analysis

The molecular formula of “2-(3-Thienyl)azetidine” is C7H9NS . It is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

Azetidines have been used in various chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Thienyl)azetidine” include a molecular weight of 139.22 and a predicted boiling point of 225.5±28.0 °C . It also has a predicted density of 1.153±0.06 g/cm3 .

科学研究应用

蛋白质合成和离子转运:氮杂环丁烷 2-羧酸 (AZ) 被研究为脯氨酸类似物,以研究蛋白质合成和离子转运之间的关系。研究人员发现,AZ 虽然不抑制蛋白质组装,但会使形成的蛋白质作为酶无效。AZ 显着抑制离子释放到切除的大麦根和完整植物的木质部,表明它对离子从共生体释放到木质部的过程有影响 (Pitman 等,1977)。

化学反应和合成:氮杂环丁烷,包括氮杂环丁烷衍生物,与亲电试剂和亲核试剂反应,形成有用的酰胺、烯烃和胺。它们由各种前体合成,并参与环加成等不同反应。氮杂环丁烷也用作各种杂环化合物的原料 (Singh 等,2008)。

药物设计应用:合成 3-芳基-3-硫代氮杂环丁烷,以潜在纳入药物发现计划。它们的合成涉及温和的铁催化硫醇烷基化,并展示了小环衍生物在药物设计新化学空间中的价值 (Dubois 等,2019)。

抗癌潜力:带有 3-(4-甲氧基苯基)氮杂环丁烷部分的硫脲化合物作为 VEGFR-2 抑制剂显示出有希望的结果,具有潜在的抗癌特性。这些化合物针对各种人类癌细胞系进行了评估,显示出显着的抗增殖活性 (Parmar 等,2021)。

抗高脂血症评估:氮杂环丁酮的新型噻吩嘧啶衍生物已被合成并评估其降脂活性,显示出与标准药物相当的显着效果 (Arya 等,2013)。

合成和药物化学应用:氮杂环丁烷的合成一直是重要的研究领域,因为它们普遍存在于天然产物和药物化学中。它们被认为在肽模拟物和核酸化学以及催化过程中具有价值 (Mehra 等,2017)。

未来方向

作用机制

Target of Action

2-(3-Thienyl)azetidine is a type of azetidine, a four-membered heterocyclic organic compound containing three carbon atoms and one nitrogen atom Azetidines are known to be important structural motifs found in several medicinally useful bioactive compounds . These compounds exhibit significant metabolic activities, especially related to the central nervous system and peripheral nervous system .

Mode of Action

For instance, they can undergo nucleophilic ring opening with electron-rich arenes and heteroarenes under mild conditions . This reaction is catalyzed by Lewis acids and results in the formation of 3,3-disubstituted propylamines .

Biochemical Pathways

Azetidines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .

Pharmacokinetics

Azetidines are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .

Result of Action

Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

属性

IUPAC Name |

2-thiophen-3-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRARJVSCZHRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Thienyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

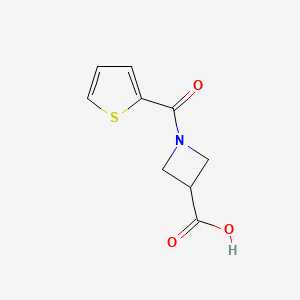

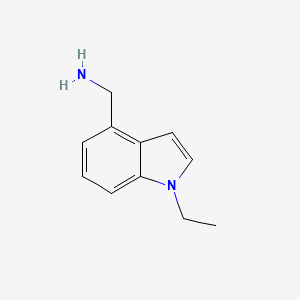

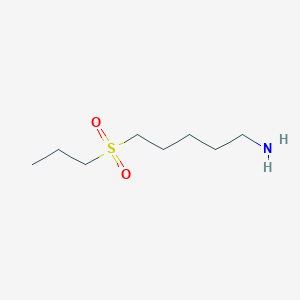

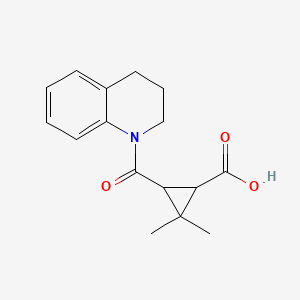

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)

![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide](/img/structure/B1399972.png)

![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)

![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)